molecular formula C33H31N3O2S B2777589 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide CAS No. 392320-74-0

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide

Cat. No.: B2777589
CAS No.: 392320-74-0
M. Wt: 533.69
InChI Key: OPDOLZPFGGXAKX-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide” is a complex organic compound. It contains an adamantyl group, which is a common feature in a variety of natural products and medicinal agents . The adamantyl group is known to positively modulate the therapeutic index of many experimental compounds through a variety of mechanisms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the adamantyl group and the 1,3,4-thiadiazol-2-yl group. The adamantyl group is a tricyclic moiety that is known for its unique stability . The 1,3,4-thiadiazol-2-yl group is a heterocyclic moiety containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of the adamantyl and 1,3,4-thiadiazol-2-yl groups. Adamantanes are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the adamantyl and 1,3,4-thiadiazol-2-yl groups. Adamantanes are known for their unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Adamantyl-Substituted Ligands in Catalysis

Research on adamantyl-substituted N-heterocyclic carbene ligands showcases the exploration of their role in enhancing the performance of catalysts in olefin metathesis reactions. Although the excessive steric crowding introduced by the 1-adamantyl moiety can negatively affect catalytic efficiency, this study underlines the importance of the structural configuration of adamantyl-substituted compounds in catalysis applications (Dinger, Nieczypor, & Mol, 2003).

Non-Covalent Interactions in Crystal Engineering

The crystallographic analysis of adamantane-1,3,4-thiadiazole hybrids reveals significant insights into the orientation and non-covalent interactions of these molecules. Understanding these interactions aids in the design and development of materials with precise molecular arrangements and properties. The study demonstrates the relevance of such structures in crystal engineering and materials science, highlighting the strong N–H⋯N hydrogen bonds among other non-covalent interactions (El-Emam et al., 2020).

Antimicrobial and Anti-Inflammatory Applications

The synthesis and evaluation of 1-adamantyl-1,3,4-thiadiazole derivatives for antimicrobial and anti-inflammatory activities present a potential application in medicinal chemistry. Certain derivatives have shown marked activity against gram-positive bacteria, gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, some compounds exhibited dose-dependent anti-inflammatory activity, suggesting their utility in developing new therapeutic agents (Kadi et al., 2010).

Antiproliferative Activities

Research into adamantyl-containing thiosemicarbazides and related derivatives underscores their potential in anticancer therapy. The evaluation of these compounds against various human tumor cell lines has identified significant anti-proliferative activities, indicating the promise of adamantyl moieties in enhancing the efficacy of antitumor agents (Al-Mutairi et al., 2019).

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O2S/c37-29(26-9-5-2-6-10-26)27-11-13-28(14-12-27)30(38)36(21-22-7-3-1-4-8-22)32-35-34-31(39-32)33-18-23-15-24(19-33)17-25(16-23)20-33/h1-14,23-25H,15-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOLZPFGGXAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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